![molecular formula C18H26N4O2S B5553149 2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)
2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one
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Description
This compound belongs to the class of spirocyclic compounds, which are notable for their presence in various pharmacologically active molecules. The spirocyclic structure is characterized by its unique ring systems, making it a subject of interest in organic synthesis and drug design.
Synthesis Analysis
The synthesis of related spirocyclic compounds, such as 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane, involves methods like nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These synthesis pathways provide a foundation for understanding the synthesis of 2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one.
Molecular Structure Analysis
The molecular structure of such compounds typically features a central spirocyclic core, with substituents that can significantly affect their chemical and physical properties. The structure is often analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the exact configuration and conformation.
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities depending on their functional groups. For instance, the presence of thiazole and piperidine rings can introduce sites for further functionalization, such as reductive amination or amidation (Smith et al., 2016).
Scientific Research Applications
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs, including compounds structurally related to the specified chemical, demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds showed higher therapeutic indices as both alpha-amylase inhibitor and alpha-glucosidase inhibitor compared to the antidiabetic drug Acarbose, highlighting their potential in antidiabetic therapy (Flefel et al., 2019).
Antimycobacterial Agents
Thiazolidinone derivatives, related to the chemical , have shown promising results as potential antimycobacterial agents. In one study, ten compounds were active at a concentration of 25 µg/mL, with the most active compound showing more than 90% inhibition, indicating their potential utility in treating mycobacterial infections (Srivastava et al., 2005).
Antiviral Activity
In the context of antiviral drug development, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives bearing various substitutions demonstrated inhibition against human coronavirus, pointing to the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in antiviral therapy (Apaydın et al., 2019).
Antimicrobial Activities
New spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties synthesized from 4-piperidone benzoylhydrazones demonstrated significant antimicrobial activity against several microbial strains, further emphasizing the broad-spectrum antimicrobial potential of these compounds (Dalloul et al., 2017).
Conformational Analysis and Drug Development
Spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which are related to the mentioned compound, have been developed with potential pharmaceutical applications. These systems contain protected secondary amines allowing for further functionalization, indicating their utility in drug development and synthesis of constrained peptide analogues (Smith et al., 2016).
properties
IUPAC Name |
2-methyl-8-(2-piperidin-1-yl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20-13-18(11-15(20)23)5-9-21(10-6-18)16(24)14-12-25-17(19-14)22-7-3-2-4-8-22/h12H,2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSDCPVRAVOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CSC(=N3)N4CCCCC4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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